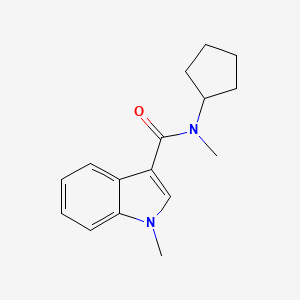
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 277.33 g/mol.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes such as PARP, tankyrase, and Wnt signaling pathway. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. Tankyrase inhibitors work by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of telomere length and Wnt signaling pathway. Wnt signaling pathway inhibitors work by inhibiting the activity of Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have anti-inflammatory effects and reduce fibrosis in various organs such as the liver and lung.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. It may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.
Orientations Futures
There are several future directions for the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide. It can be studied further for its potential therapeutic applications in various diseases such as cancer, obesity, and fibrosis. Its efficacy and safety can be further evaluated in preclinical and clinical studies. Its mechanism of action can be further elucidated, and its off-target effects can be minimized. New analogs of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized and evaluated for their potential therapeutic applications. Overall, the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with 2-amino-4,5-dimethylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide.
Applications De Recherche Scientifique
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as PARP (poly(ADP-ribose) polymerase), tankyrase, and Wnt signaling pathway. PARP inhibitors have been studied for their potential in cancer therapy, as they can induce synthetic lethality in cancer cells that have defects in DNA repair pathways. Tankyrase inhibitors have been studied for their potential in the treatment of various diseases such as cancer, obesity, and diabetes. Wnt signaling pathway inhibitors have been studied for their potential in the treatment of various cancers and fibrotic diseases.
Propriétés
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(18)13(8-11)15(19)17(2)10-12-4-3-7-16-9-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXZMLPMSJPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)


![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)